N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide
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Overview
Description
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide is a hydrazone derivative known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and 2-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction can be represented as follows:
2-hydroxyacetophenone+2-nitrobenzohydrazide→N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with enzymes and proteins, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide can be compared with other similar compounds, such as:
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide
- (E)-N’-[(1-(2-hydroxy-4-methoxyphenyl)ethylidene]isonicotinohydrazide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-2-nitrobenzamide |
InChI |
InChI=1S/C15H13N3O4/c1-10(11-6-3-5-9-14(11)19)16-17-15(20)12-7-2-4-8-13(12)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-10+ |
InChI Key |
TZERRSCUROWUOM-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=CC=C2O |
Origin of Product |
United States |
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